molecular formula C11H17NO4S2 B5393294 N,N-diethyl-3-methylsulfonylbenzenesulfonamide

N,N-diethyl-3-methylsulfonylbenzenesulfonamide

Cat. No.: B5393294
M. Wt: 291.4 g/mol
InChI Key: DMLSAYJXFGBWSS-UHFFFAOYSA-N
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Description

N,N-diethyl-3-methylsulfonylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atom, a methylsulfonyl group, and a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-methylsulfonylbenzenesulfonamide typically involves the reaction of 3-methylsulfonylbenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-methylsulfonylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form a sulfone.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: The major product is N,N-diethyl-3-methylsulfonylbenzenesulfone.

    Reduction: The major product is N,N-diethyl-3-methylbenzenesulfonamide.

    Substitution: The products vary depending on the substituents used.

Scientific Research Applications

N,N-diethyl-3-methylsulfonylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It is investigated for its potential as an antimicrobial agent and its ability to inhibit the growth of certain bacteria.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-methylsulfonylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the death of bacterial cells. The compound’s sulfonamide group is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-3-methylbenzenesulfonamide
  • N,N-diethyl-3-methylsulfonylbenzamide
  • N,N-diethyl-3-methylsulfonylbenzenesulfone

Uniqueness

N,N-diethyl-3-methylsulfonylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylsulfonyl group enhances its solubility and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

N,N-diethyl-3-methylsulfonylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S2/c1-4-12(5-2)18(15,16)11-8-6-7-10(9-11)17(3,13)14/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLSAYJXFGBWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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